molecular formula C12H14ClNO B1515543 1-(3-chloropropyl)-5-methoxy-1H-indole

1-(3-chloropropyl)-5-methoxy-1H-indole

Cat. No.: B1515543
M. Wt: 223.7 g/mol
InChI Key: AEJJBNXSLYRCLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropropyl)-5-methoxy-1H-indole is a substituted indole derivative characterized by a methoxy group at the 5-position and a 3-chloropropyl chain attached to the indole nitrogen. This compound belongs to a broader class of indole-based molecules, which are widely studied for their pharmacological and synthetic utility. The 3-chloropropyl substituent introduces reactivity for further functionalization (e.g., nucleophilic substitution), while the 5-methoxy group may influence electronic properties and binding interactions in biological systems.

Properties

Molecular Formula

C12H14ClNO

Molecular Weight

223.7 g/mol

IUPAC Name

1-(3-chloropropyl)-5-methoxyindole

InChI

InChI=1S/C12H14ClNO/c1-15-11-3-4-12-10(9-11)5-8-14(12)7-2-6-13/h3-5,8-9H,2,6-7H2,1H3

InChI Key

AEJJBNXSLYRCLN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCCCl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The 3-chloropropyl group in carboranes increases cage C–C bond lengths (1.628 Å in parent carborane vs. 1.672 Å in disubstituted analogs) due to steric strain . Similar steric effects may influence the conformational flexibility of 1-(3-chloropropyl)-5-methoxy-1H-indole.
  • In pyrrolidine derivatives, the chloropropyl chain enhances reactivity in cross-coupling reactions, suggesting utility in pharmaceutical synthesis .

Substituent Position and Electronic Effects

The position of substituents on the indole ring significantly impacts physicochemical and biological properties:

Compound Name Substituent Position Key Findings Source
5-Methoxy-3-methyl-1H-indole 5-OCH₃, 3-CH₃ Molecular weight: 189.21 g/mol
5-Chloro-3-methyl-1H-indole 5-Cl, 3-CH₃ Molecular weight: 195.66 g/mol
3-(1H-Indol-3-yl)methyl analogs Varied (4-, 5-, 7-) 5-Methoxy enhances stability; 7-Cl increases electrophilicity

Key Observations :

  • Methoxy groups at the 5-position (as in 1-(3-chloropropyl)-5-methoxy-1H-indole) are associated with improved metabolic stability compared to halogenated analogs .
  • Chlorine substituents (e.g., 7-Cl in compound 77 ) increase electrophilicity, which may enhance binding to electron-rich biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.